4-methyl-1H-isochromen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68944-81-0 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
AMXPERKRIRBJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1h Isochromen 1 One and Its Derivatives
Catalytic Approaches in Isochromen-1-one Synthesis
The synthesis of the isochromen-1-one scaffold, a key structural motif in many bioactive compounds, has been significantly advanced through the use of various metal catalysts. These catalysts facilitate complex cyclization reactions, enabling the efficient construction of the bicyclic ring system from readily available starting materials.
Gold catalysis has emerged as a powerful tool for the synthesis of 1H-isochromene derivatives. A notable strategy involves a domino cycloisomerization/reduction process starting from functionalized ortho-alkynylbenzaldehydes. nih.govresearchgate.net This method is valued for its efficiency and mild reaction conditions.
The reaction is typically catalyzed by a gold(III) complex, [AuCl₂(Pic)] (dichloro(2-pyridinecarboxylato)gold), with Hantzsch ester serving as a hydride source for the reduction step. nih.govresearchgate.net This process demonstrates high chemo- and regioselectivity, favoring a 6-endo-dig cyclization to form the isochromene core. researchgate.net The methodology is compatible with a wide range of functional groups on the starting aldehyde, including halogens, ethers, and both aryl and alkyl substituents on the alkyne. researchgate.net Optimization studies have shown that the [AuCl₂(Pic)] complex is highly effective compared to other catalysts based on gold, silver, palladium, or copper. nih.gov This approach provides a versatile and direct route to functionalized 1H-isochromenes, which are key intermediates for more complex molecules. nih.govresearchgate.net
Table 1: Gold-Catalyzed Synthesis of 1H-Isochromene Derivatives
| Starting Material (ortho-alkynylbenzaldehyde) | Catalyst | Reductant | Yield | Citation |
|---|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester | High | nih.gov |
| 2-(Cyclohex-1-en-1-ylethynyl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester | 95% | researchgate.net |
| 2-(But-1-yn-1-yl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester | 88% | researchgate.net |
| 5-Bromo-2-(phenylethynyl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester | 91% | researchgate.net |
Rhodium catalysis offers a distinct and powerful pathway for constructing the isocoumarin (B1212949) skeleton, which is an isomer of isochromen-1-one, often through C-H activation and annulation of benzoic acids. These methods are atom-economical and provide access to a wide array of substituted derivatives.
One prominent method involves the Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates. acs.org This reaction proceeds via C-H activation at the ortho position of the benzoic acid, followed by annulation to form 3-substituted isocoumarins. acs.org Another approach utilizes the Rh(III)-catalyzed [4+2] cyclization of benzoic acids with partners like nitroolefins, leading to 3,4-disubstituted dihydroisocoumarins. researchgate.net Furthermore, Rh-catalyzed direct vinylene annulation of benzoic acids with vinylene carbonate has been developed to synthesize 3,4-unsubstituted isocoumarins, operating efficiently without external oxidants. organic-chemistry.org These rhodium-catalyzed strategies demonstrate broad substrate scope and functional group tolerance, making them highly versatile for synthesizing diverse isocoumarin libraries. acs.orgresearchgate.netorganic-chemistry.orgnih.gov
Table 2: Rhodium-Catalyzed Synthesis of Isocoumarin Derivatives
| Starting Materials | Catalyst System | Product Type | Yield | Citation |
|---|---|---|---|---|
| Benzoic acid, 1-Arylvinyl acetate | [RhCp*Cl₂]₂, CuO | 3-Aryl isocoumarin | High | acs.org |
| Benzoic acid, Nitroalkene | Rh(III) catalyst | Nitro-dihydroisocoumarin | Good | researchgate.net |
| Benzoic acid, Vinylene carbonate | CpERh complex, AgSbF₆ | 3,4-Unsubstituted isocoumarin | High | organic-chemistry.org |
| Enaminone, Iodonium (B1229267) ylide | [Cp*RhCl₂]₂, AgSbF₆ | Substituted isocoumarin | up to 93% | nih.gov |
Silver catalysts provide a mild and efficient alternative for the formation of the isochromene core. These methods often proceed through the activation of an alkyne group in ortho-alkynylarylaldehydes, facilitating intramolecular cyclization. nih.govjetir.org
A variety of silver salts and complexes have been proven effective. For instance, silver tetrafluoroborate (B81430) (AgBF₄) can catalyze the self-reaction of ortho-alkynylarylaldehydes to produce complex isochromene structures. jetir.org In other systems, silver(I) complexes featuring pyridine-containing macrocyclic ligands are used to catalyze the domino addition/cycloisomerization of an alcohol to an ortho-alkynylarylaldehyde, yielding 1-alkoxyisochromenes with absolute regioselectivity and high yields under mild conditions. nih.gov Additionally, electrosynthesis using a sacrificial silver anode provides a modern, regiodivergent approach to isochromenes and dihydroisobenzofurans without the need for external oxidants or complex catalysts. researchgate.net These silver-catalyzed reactions are characterized by their operational simplicity and effectiveness in generating the foundational isochromene ring system. nih.govjetir.orgresearchgate.net
The combination of a Brønsted acid with a metal catalyst, particularly silver, creates a synergistic system for the one-pot synthesis of substituted 1H-isochromenes. This dual catalytic approach allows for tandem reactions that would be difficult to achieve with either catalyst alone.
A representative system employs silver carbonate (Ag₂CO₃) as the metal catalyst and a Brønsted acid like diphenyl phosphate (B84403) (DPP). rsc.org This combination facilitates the one-pot reaction of o-alkynylbenzaldehydes with nucleophiles such as acetylacetone. rsc.org The silver catalyst is believed to activate the alkyne for cyclization, while the Brønsted acid promotes the subsequent steps. Optimization studies have demonstrated that the choice of acid and solvent is crucial, with n-hexane being a particularly effective solvent for this transformation, leading to excellent yields. rsc.org Another effective co-catalytic system is silver triflate (AgOTf) and p-toluenesulfonic acid (p-TSA), which has been used for the cyclization of 2-alkynylbenzoates to yield 3-substituted isocoumarins. ias.ac.in This cooperative catalysis provides an efficient route to complex isochromene derivatives in a single step. rsc.orgias.ac.in
Table 3: Optimization of Brønsted Acid and Silver Co-Catalysis
| Silver Catalyst (mol%) | Brønsted Acid (mol%) | Solvent | Yield of 1H-isochromene | Citation |
|---|---|---|---|---|
| Ag₂CO₃ (2) | -- | Toluene | Dimerization | rsc.org |
| -- | DPP (10) | Toluene | No reaction | rsc.org |
| Ag₂CO₃ (2) | DPP (10) | Toluene | 42% | rsc.org |
| Ag₂CO₃ (2.5) | DPP (10) | n-Hexane | 93% | rsc.org |
Targeted Synthesis of 4-Methyl-1H-isochromen-1-one
The synthesis of specifically substituted isochromen-1-ones, such as the 4-methyl derivative, requires tailored strategies that can precisely control the position of substituents on the heterocyclic core.
The synthesis of 4-methylisocoumarin derivatives often relies on the cyclization of appropriately substituted benzoic acids, particularly o-acylbenzoic acids. One established method involves the condensation of an o-acyl benzoic acid with bromodiethyl malonate, which, after hydrolysis, yields a 4-alkyl-isocoumarin-3-carboxylic acid. nih.gov This intermediate can then be further functionalized.
A more direct precursor is 2-acetylbenzoic acid. Cascade reactions involving 2-acetylbenzoic acid can lead to the formation of substituted isobenzofuranone derivatives, which are structurally related and highlight the utility of this starting material in building the core lactone structure. Historically, the interaction of homophthalic acid (a derivative of benzoic acid) with acetic anhydride (B1165640) can produce 4-acetylisochroman-1,3-dione, which upon rearrangement and decarboxylation, yields 3-methylisocoumarin. jetir.org While this leads to the 3-methyl isomer, it underscores the principle of using benzoic acid derivatives to introduce substituents onto the isocoumarin ring. The synthesis of 4-substituted isocoumarins, including the target this compound, is thus strategically linked to the use of benzoic acids with an acyl group at the ortho position, which provides the necessary carbon framework for the C4-substituent. nih.gov
Derivatization from Key Synthons
The derivatization of key synthons provides a versatile platform for accessing a wide array of substituted isocoumarins. Traditional methods often involve the cyclization of homophthalic acid derivatives, 2-alkenylbenzoic acid derivatives, or 2-carboxybenzyl ketones. researchgate.net
Homophthalic acid and its anhydride are particularly valuable starting materials. For instance, the reaction of homophthalic anhydride with various reagents can lead to a range of isocoumarin derivatives. plu.mxgoogle.com One approach involves the condensation of homophthalic anhydride with a carbonyl compound where the carbonyl group is substituted with an acyl activating group, carried out in the presence of a base. google.com Furthermore, chiral pool synthesis utilizing amino acid derivatives has been employed to create enantiopure isocoumarins by coupling with homophthalic acid. globalscientificjournal.comresearchgate.net This method involves the conversion of (S)-amino acids to their corresponding halides, which are then coupled with homophthalic acid at elevated temperatures. globalscientificjournal.com
Another important class of synthons is 2-alkenylbenzoic acids. The divergent synthesis of isocoumarins can be achieved from these substrates through an aryl iodine-catalyzed oxidative 1,2-aryl migration/elimination cascade. rsc.orgbohrium.com This method utilizes m-chloroperoxybenzoic acid (mCPBA) in the presence of a catalytic amount of aryl iodine and (±)-10-camphorsulfonic acid (CSA). rsc.org
Similarly, 2-alkynylbenzoic acids and their esters serve as versatile precursors. nih.govcnr.it Palladium-catalyzed oxidative alkoxycarbonylation of 2-alkynylbenzoic acids is a notable method for isocoumarin synthesis. nih.gov Additionally, a facile, catalyst-free heterocyclization of 2-ethynylbenzoates can be achieved through a bis(triflyl)ethylation reaction, showcasing high efficiency and dependence on the electronic nature of the substituents. nih.gov
The following table summarizes various derivatization strategies from key synthons:
| Key Synthon | Reagents and Conditions | Product Type | Reference |
| Homophthalic Acid | (S)-α-chloroacid halides, 200°C | (S)-Isocoumarin derivatives | globalscientificjournal.com |
| Homophthalic Anhydride | Carbonyl compound with acyl activating group, base | Isocoumarin-3-yl derivatives | google.com |
| 2-Alkenylbenzoic Acids | mCPBA, catalytic aryl iodine, (±)-10-CSA | Isobenzofuranones and Isocoumarins | rsc.org |
| 2-Ethynylbenzoates | Tf₂C=CH₂, acetonitrile, 40°C | Bis(triflyl)ethylated isocoumarins | nih.gov |
| 2-Halobenzoates | Ketones, Palladium catalyst | Substituted isocoumarins | organic-chemistry.org |
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses have gained significant attention due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. tcichemicals.com These strategies are highly valuable for the synthesis of isocoumarin libraries.
A notable one-pot synthesis involves the reaction of a phosphonium (B103445) salt, an acid, and an isocyanide, with or without an amine, to produce 1H-isochromenes through a sequential Passerini or Ugi condensation followed by an intramolecular Wittig reaction. rsc.orgresearchgate.net This method demonstrates the power of combining multiple reaction steps in a single vessel to achieve complex heterocyclic structures.
Another efficient one-pot approach for synthesizing 3-substituted isocoumarins starts from 4-hydroxycoumarins and a benzyne (B1209423) precursor. nih.govacs.orgacs.orgresearchgate.net This transition-metal-free method proceeds via C-O and C-C bond cleavage and formation, facilitated by cesium fluoride (B91410) (CsF), and tolerates a variety of functional groups. nih.govacs.orgacs.org
Copper-catalyzed domino reactions also provide a powerful one-pot strategy. For example, the reaction of o-halobenzoic acids and 1,3-diketones in the presence of a copper(I) catalyst and potassium phosphate affords a variety of 3-substituted isocoumarins in good yields. organic-chemistry.org Similarly, a copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides and acyclic diketones offers a rapid route to isocoumarin derivatives. organic-chemistry.org
The table below outlines several multi-component and one-pot synthetic routes to isocoumarins:
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
| 4-Hydroxycoumarin, Benzyne precursor | Cesium fluoride (CsF) | 3-Substituted isocoumarins | nih.govacs.orgacs.org |
| o-Halobenzoic acids, 1,3-Diketones | Copper(I) catalyst, K₃PO₄ | 3-Substituted isocoumarins | organic-chemistry.org |
| 2-Iodo-N-phenyl benzamides, Acyclic diketones | Copper catalyst | Isocoumarin derivatives | organic-chemistry.org |
| Phosphonium salt, Acid, Isocyanide, (Amine) | K₂CO₃ | 1H-Isochromenes | rsc.orgresearchgate.net |
Stereoselective Synthesis of Isochroman-1-one (B1199216) Analogues
The development of stereoselective methods for the synthesis of isochroman-1-one analogues is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.
A highly stereoselective strategy for synthesizing isochromanones is based on an asymmetric ortho-lithiation of atropisomeric amides with aldehyde electrophiles. acs.org This method utilizes the chiral memory of a preoriented amide axis to control the stereochemical outcome. Mild one-pot protocols, including O-alkylation or acidic microwave activation, allow for the direct transformation of sterically hindered amides into highly functionalized and stereochemically complex isochromanones with up to three contiguous stereocenters. acs.org
Rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes provides a route to a wide range of 3,4-disubstituted isochroman-1-ones with excellent regioselectivity. bohrium.comnih.gov This method is effective for both aromatic and aliphatic nitroalkenes. nih.gov
Furthermore, a highly efficient stereoselective synthesis of sugar-fused 1,2-annulated isochromans and isochromanones has been developed using an oxa-Pictet–Spengler cyclization reaction. rsc.org This process is general for both glucal and galactal derived C2-hydroxy-α-C-aryl glycosides. rsc.org
The following table highlights key stereoselective synthetic approaches to isochroman-1-one analogues:
| Method | Key Features | Product Type | Reference |
| Asymmetric ortho-lithiation | Utilizes chiral memory of atropisomeric amides | Hydroxyl-isochromanones with up to three contiguous stereocenters | acs.org |
| Rh(III)-catalyzed annulation | Annulation of benzoic acids with nitroalkenes | 3,4-Disubstituted isochroman-1-ones | bohrium.comnih.gov |
| Oxa-Pictet–Spengler cyclization | Cyclization of C2-hydroxy-α-C-aryl glycosides | Sugar-fused isochromans and isochromanones | rsc.org |
Chemical Transformations and Derivatization of 4 Methyl 1h Isochromen 1 One
Synthesis of β-Lactam and Thiazolidinone Derivatives
Novel β-lactam and thiazolidinone derivatives have been synthesized starting from 4-methyl-1H-isochromen-1-one. iscience.in The synthetic pathway involves the initial reaction of this compound with 1,1'-biphenyl-4,4'-diamine. iscience.in This intermediate is then reacted with various substituted benzaldehydes to form Schiff bases. iscience.in Subsequent reaction with chloroacetyl chloride yields the β-lactam derivatives, while reaction with thioglycolic acid produces the thiazolidinone derivatives. iscience.inekb.eg These reactions provide a straightforward method for introducing the pharmacologically significant β-lactam and thiazolidinone rings onto the isocoumarin (B1212949) framework. iscience.injocpr.com
Table 1: Synthesis of β-Lactam and Thiazolidinone Derivatives
| Starting Material | Reagents | Product Type |
|---|---|---|
| This compound | 1,1'-Biphenyl-4,4'-diamine, Substituted benzaldehyde, Chloroacetyl chloride | β-Lactam derivative |
Incorporation of Chalcone (B49325) Moieties
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, can be incorporated into the this compound framework. ijbpsa.commdpi.com The synthesis of these hybrid molecules typically begins with the preparation of 3-acetyl-4-methyl-1H-isochromen-1-one. nih.gov This intermediate then undergoes a Claisen-Schmidt condensation reaction with various substituted benzaldehydes to yield the corresponding chalcone derivatives. nih.govnih.gov This method allows for the fusion of the isocoumarin and chalcone pharmacophores, potentially leading to compounds with enhanced biological activities. nih.gov
Table 2: Examples of Synthesized this compound-Chalcone Hybrids
| Chalcone Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-Cinnamoyl-4-methyl-1H-isochromen-1-one | 72 | 160-162 |
| 3-(3-(4-Chlorophenyl)acryloyl)-4-methyl-1H-isochromen-1-one | 72 | 204-206 |
| 3-(3-(4-Isopropylphenyl)acryloyl)-4-methyl-1H-isochromen-1-one | 74 | 188-190 |
Formation of Pyrazole (B372694) and Related Heterocyclic Adducts
The this compound skeleton can be functionalized to incorporate pyrazole rings. One synthetic route involves the Vilsmeier-Haack reaction. nih.gov Phenylhydrazone derivatives of 3-acetyl-4-methyl-1H-isochromen-1-one are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield 1-phenyl-3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1H-pyrazole-4-carbaldehyde derivatives. nih.gov These pyrazole-carbaldehyde compounds can be further modified, for example, through condensation reactions to create more complex heterocyclic systems. nih.gov The reaction of 1,3-diketones with hydrazine (B178648) is a general method for synthesizing 4H-pyrazoles. mdpi.com
Table 3: Synthesized Pyrazole Derivatives from this compound
| Pyrazole Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-(4-Methyl-1-oxo-1H-isochromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 80 | 201-203 |
Generation of Sulfonamide Analogues
Sulfonamide functionalities can be introduced into the isocoumarin structure, although direct derivatization of this compound is less common. A general approach involves the reaction of a sulfonyl chloride with an appropriate amine. nih.gov For instance, the synthesis of amino acid sulfonamide derivatives of isocoumarin has been achieved by reacting 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters in the presence of triethylamine (B128534). dntb.gov.uabioorganica.com.ua This method provides a pathway to isocoumarin-sulfonamide conjugates. dntb.gov.uabioorganica.com.ua
Ring-Fused Isochromen-1-one Systems and Polycyclic Derivatives
The isochromen-1-one core can be extended to form more complex, ring-fused systems. For example, the synthesis of pyrano[4,3-c]isochromene-1,6-dione derivatives has been achieved through a Ruthenium-catalyzed C-H activation and [4+2] annulation of aryl imidates with cyclic iodonium (B1229267) ylides. bohrium.com This strategy allows for the construction of polycyclic structures containing the isocoumarin motif. Another example is the rhodium-catalyzed reaction of terephthalic acid with diphenylacetylene (B1204595) to produce 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, a polycyclic aromatic isocoumarin. researchgate.net
Recyclization Strategies to Isoquinolones
A significant transformation of the 1H-isochromen-1-one ring system is its recyclization to form isoquinolones. researchgate.netresearchgate.net This conversion is typically achieved by reacting the isocoumarin with a nitrogen nucleophile, such as a primary amine. researchgate.netresearchid.co Specifically, 3-acyl-1H-isochromen-1-ones can be transformed into their corresponding 2-substituted-isoquinolin-1(2H)-one derivatives in a one-pot reaction with various primary amines. researchid.co This reaction provides a versatile route to a wide range of isoquinolone compounds. researchid.coresearchgate.net For instance, the reaction of 3-acyl-1H-isochromen-1-ones with ethane-1,2-diamine leads to the formation of the 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one ring system. nasu-periodicals.org.ua
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 1,1'-Biphenyl-4,4'-diamine |
| 1-Phenyl-3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1H-pyrazole-4-carbaldehyde |
| 1-(4-Chlorophenyl)-3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1H-pyrazole-4-carbaldehyde |
| 2-Substituted-isoquinolin-1(2H)-one |
| 3,4,6,7,8,9-Hexaphenyl-1H-benzo[g]isochromen-1-one |
| 3,4-Dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one |
| 3-Acetyl-4-methyl-1H-isochromen-1-one |
| 3-Acyl-1H-isochromen-1-one |
| 3-Cinnamoyl-4-methyl-1H-isochromen-1-one |
| 3-(3-(4-Chlorophenyl)acryloyl)-4-methyl-1H-isochromen-1-one |
| 3-(3-(4-Dimethylamino)phenyl)acryloyl)-4-methyl-1H-isochromen-1-one |
| 3-(3-(4-Isopropylphenyl)acryloyl)-4-methyl-1H-isochromen-1-one |
| 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonyl chloride |
| This compound |
| Amino acid methyl ester |
| Benzaldehyde |
| Chloroacetyl chloride |
| Dimethylformamide (DMF) |
| Diphenylacetylene |
| Ethane-1,2-diamine |
| Phosphorus oxychloride (POCl3) |
| Pyrano[4,3-c]isochromene-1,6-dione |
| Terephthalic acid |
| Thioglycolic acid |
Biological Activity Investigations of 4 Methyl 1h Isochromen 1 One and Its Analogues Preclinical and in Vitro
Antimicrobial Spectrum Analysis
The antimicrobial potential of 4-methyl-1H-isochromen-1-one derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.
Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. thesciencein.orgiscience.in In one study, novel β-lactam and thiazolidinone derivatives of this compound were synthesized and screened against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. thesciencein.orgiscience.inthesciencein.orgiscience.in Some of these synthesized compounds demonstrated notable efficacy against the tested antibacterial strains. thesciencein.orgiscience.inthesciencein.org
Another study focused on the synthesis of new (±)-4-(N,N-disubstituted-1-carbamoyl)-1H-spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones, which were tested against twelve different microorganisms. The parent spiro acid exhibited activity against all bacterial strains, with a minimum inhibitory concentration (MIC) of ≤ 20 μg/ml against Bacillus subtilis and Proteus vulgaris. E. coli was identified as the most susceptible strain to the antibacterial effects of the tested compounds. researchgate.net
The following table summarizes the antibacterial activity of selected this compound analogues:
| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |
| β-lactam and thiazolidinone derivatives | Staphylococcus aureus | Good efficacy | thesciencein.orgiscience.in |
| β-lactam and thiazolidinone derivatives | Escherichia coli | Good efficacy | thesciencein.orgiscience.in |
| β-lactam and thiazolidinone derivatives | Pseudomonas aeruginosa | Good efficacy | thesciencein.orgiscience.in |
| Spiro acid derivative | Bacillus subtilis | MIC ≤ 20 μg/ml | researchgate.net |
| Spiro acid derivative | Proteus vulgaris | MIC ≤ 20 μg/ml | researchgate.net |
The antifungal properties of isocoumarins have also been an area of active research. nih.gov One study reported that an isocoumarin (B1212949) derivative, compound 84, showed moderate antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 32.0 μg/mL. nih.gov Another investigation involving derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone demonstrated very strong activity against selected fungal strains. researchgate.net While these studies highlight the potential of the broader isocoumarin and related heterocyclic classes, specific data on the antifungal efficacy of this compound itself is still emerging.
Antiproliferative Activity against Cellular Models
The potential of isocoumarin derivatives as antiproliferative agents has been extensively investigated. nih.gov A study on isocoumarins incorporating chalcone (B49325) moieties reported on their synthesis and characterization, which is a foundational step for evaluating their biological activities, including antiproliferative effects. nih.gov
One isocoumarin derivative, compound 84, exhibited potent cytotoxicity against MIA-PaCa-2 and AsPC-1 human pancreatic cancer cell lines, with IC50 values of 1.63 and 5.53 μM, respectively. nih.gov Furthermore, a series of dihydroisocoumarin derivatives conjugated with fatty acids and alcohols were evaluated for their antiproliferative activity against human breast cancer (MCF-7 and MDA-MB-468) and melanoma (SK-MEL-28 and Malme-3M) cells. Two compounds conjugated with γ-linolenyl alcohol showed potent antiproliferative activity in vitro. acs.org
The table below presents the antiproliferative activity of selected isocoumarin analogues:
| Compound/Analogue | Cell Line | IC50 Value | Reference |
| Compound 84 | MIA-PaCa-2 | 1.63 μM | nih.gov |
| Compound 84 | AsPC-1 | 5.53 μM | nih.gov |
| Dihydroisocoumarin-γ-linolenyl alcohol conjugate 1 | MCF-7, MDA-MB-468, SK-MEL-28, Malme-3M | Potent activity | acs.org |
| Dihydroisocoumarin-γ-linolenyl alcohol conjugate 2 | MCF-7, MDA-MB-468, SK-MEL-28, Malme-3M | Potent activity | acs.org |
Antioxidant Activity Assessment
Isocoumarins and their derivatives have been recognized for their antioxidant properties. nih.gov Studies on 3-phenyl-1H-isochromen-1-one analogues, which are structurally related to this compound, have identified them as highly potent antioxidant agents. researchgate.netbenthamscience.com Out of a series of synthesized 3-phenyl-1H-isochromen-1-one analogues, five compounds demonstrated antioxidant activities that were 7- to 16-fold more potent than ascorbic acid in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. benthamscience.com In total, ten analogues from this class showed antioxidant activity in the DPPH assay. benthamscience.com
The antioxidant potential of isochromans derived from hydroxytyrosol (B1673988) has also been investigated. These compounds were found to suppress the release of reactive oxygen species (ROS) from rat brain and liver mitochondria. researchgate.net
Anti-inflammatory Response Modulation
The anti-inflammatory potential of isocoumarins is another significant area of research. nih.govrjptonline.org Synthetic isochromen-1-one analogues have been reported to possess anti-inflammatory properties. rjptonline.org The mechanism of action for some anti-inflammatory agents involves the modulation of pathways such as heme oxygenase-1 (HO-1), which can be induced by inflammatory mediators. nih.gov
A study on novel isochromen-1-one analogues derived from the anti-inflammatory drug Etodolac showed that one of the synthesized compounds possessed good binding affinity to the COX-1 receptor and exhibited in vitro anti-inflammatory activity comparable to Etodolac. rjptonline.org The anti-inflammatory effects of some compounds are mediated by reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α. mdpi.com
Antiplatelet Aggregation Studies
Research has also explored the role of isocoumarin derivatives in inhibiting platelet aggregation. researchgate.netbenthamscience.com A detailed study on 3-phenyl-1H-isochromen-1-one analogues revealed their potent antiplatelet activity induced by arachidonic acid. researchgate.netbenthamscience.com Several of these analogues exhibited activity that was seven times more potent than aspirin. benthamscience.com This suggests that the isocoumarin scaffold is a promising starting point for the development of new antiplatelet agents. researchgate.netbenthamscience.com The antiplatelet activity of some coumarin (B35378) derivatives is attributed to their ability to act as competitive antagonists of thromboxane (B8750289) A2 receptors and to inhibit cyclooxygenase-1. nih.gov
Enzyme Inhibition Profiles
The isocoumarin scaffold, including this compound and its derivatives, has been the subject of numerous studies to determine its potential as an enzyme inhibitor. These investigations have revealed a range of activities against several key enzyme families.
Cyclooxygenase (COX) Isoform Inhibition
Isocoumarins have demonstrated inhibitory effects against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. tandfonline.com Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 and COX-2 isoforms. mdpi.com While COX-1 is considered a "housekeeping" enzyme involved in physiological functions, COX-2 is often upregulated during inflammation. tandfonline.com
Some isocoumarin derivatives have shown selective inhibition of COX-2. For instance, Botryoisocoumarin A, a novel isocoumarin, was identified as a COX-2 inhibitor. nih.gov A study on stellatin, another isocoumarin, and its derivatives also revealed COX-2 inhibitory activity. nih.gov Furthermore, the synthesis of new coumarin derivatives has led to potent and selective COX-2 inhibitors. nih.gov Research into acetaminophen-based coumarins has also focused on developing selective COX-2 inhibitors. researchgate.net The anti-inflammatory effects of certain dihydroisocoumarin derivatives have been linked to their COX-2 inhibitory properties. mdpi.com
Table 1: COX Inhibition by Isocoumarin Analogues
| Compound/Derivative | Target Enzyme | Observed Effect |
| Botryoisocoumarin A | COX-2 | Inhibition |
| Stellatin Derivatives | COX-2 | Inhibition |
| Novel Coumarin Derivatives | COX-2 | Selective Inhibition |
| Acetaminophen-based Coumarins | COX-2 | Selective Inhibition |
| Dihydroisocoumarin Derivatives | COX-2 | Inhibition |
Other Enzyme Target Modulations (e.g., Tyrosine Kinases, Pancreatic Cholesterol Esterase, Serine Proteases, DNA Gyrase)
The inhibitory potential of isocoumarins extends to several other enzyme classes. They are recognized as effective mechanism-based inhibitors of serine proteases . nih.govnih.gov For example, 3,4-dichloroisocoumarin (B162991) is a known general serine protease inhibitor. acs.orgoup.com Specific derivatives, such as 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins, have been shown to be potent inhibitors of various serine proteases including human leukocyte elastase (HLE), thrombin, and kallikrein. nih.gov The mechanism involves the formation of an acyl enzyme through the reaction of the active site serine with the isocoumarin's carbonyl group. nih.gov
Isocoumarin derivatives have also been identified as potent inhibitors of pancreatic cholesterol esterase (CEase) . nih.govtandfonline.comscispace.com For instance, 4-chloro-3-(4-cyclohexylbutoxy)isocoumarin and 4-chloro-3-(3-cyclopentylpropoxy)isocoumarin exhibited potent reversible inhibition of CEase with dissociation constants in the nanomolar range. nih.gov
Furthermore, the broader class of coumarins has been investigated for its interaction with DNA gyrase , a target for antibacterial agents. nih.govnih.govacs.orgoup.com These studies have explored the binding interactions and the structural basis for the inhibition of this enzyme. nih.govnih.govacs.org
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, isocoumarins and their analogues have been studied for their ability to interact with and modulate various cellular receptors.
Adrenergic Receptor Interaction
The α1-adrenergic receptors (α1-ARs) are G protein-coupled receptors that mediate numerous physiological responses. nih.govwikipedia.org While direct studies on this compound binding to adrenergic receptors are limited, the broader class of coumarins has been investigated in the context of α-adrenergic receptor ligands. The structural features of isocoumarins could potentially allow for interactions with the binding sites of these receptors.
Estrogen Receptor Modulation
A significant area of research has been the interaction of isocoumarins with estrogen receptors (ERs), particularly the beta subtype (ERβ). nih.govkisti.re.kr A series of non-steroidal compounds with an isocoumarin core were prepared and found to be high-affinity ligands with considerable selectivity for ERβ. nih.gov These isocoumarin derivatives bear functional similarities to well-known ERβ-selective isoflavone (B191592) phytoestrogens. nih.gov Some of these compounds demonstrated strikingly high ERβ selectivity in terms of potency in gene transcription assays, suggesting their potential as probes for ERβ function. nih.gov The binding of various phytochemicals, including isocoumarins, to both ERα and ERβ has been a subject of interest, with some compounds showing preferential binding to ERβ. nih.govmdpi.com
Dopamine (B1211576) Receptor Antagonism
Dopamine antagonists are drugs that block dopamine receptors and are most commonly used as antipsychotics. wikipedia.orgclevelandclinic.org There is currently no specific research available detailing the dopamine receptor antagonism of this compound. However, the structurally related isochroman (B46142) scaffold has been investigated for its interaction with dopamine receptors.
In one study, the isochroman agonist A-68930 was found to have high potency and more than 220-fold selectivity for the D-1 dopamine receptor over the D-2 receptor. nih.gov This agonist induced behavioral responses in rats, such as intense grooming and vacuous chewing. nih.gov The blocking of these behaviors by known D-1 antagonists suggests that the isochroman structure can effectively interact with dopamine D-1-like receptors. nih.gov Specifically, the ability of the isoquinoline (B145761) antagonist BW 737C to block vacuous chewing, while other antagonists could not, points to the possibility of pharmacologically distinct subtypes of D-1-like receptors that preferentially recognize isochromans and isoquinolines. nih.gov
While these findings are for an isochroman agonist, they establish that this core structure can bind to dopamine receptors, suggesting that other derivatives, potentially including isocoumarins like this compound, could be explored for antagonistic properties. Further research is necessary to determine if isocoumarin analogues can be developed as selective dopamine receptor antagonists for conditions like schizophrenia or bipolar disorder. wikipedia.orgnih.gov
Central Nervous System (CNS) Activity Exploration
The isocoumarin class of molecules is known to exhibit a broad range of pharmacological properties, though the specific molecular targets have not always been known. nih.gov Some isochroman derivatives have been synthesized and investigated for their potential as CNS-depressant and anticonvulsant agents. tandfonline.comresearchgate.net
A study focused on synthesizing various isocoumarin derivatives to evaluate their activity on the neurotrophin receptor TrkB, which is crucial for neuronal function and plasticity. nih.gov The researchers identified 8-hydroxy-3-aryl isocoumarin as a high-affinity agonist at the TrkB receptor. nih.gov This compound was shown to activate the TrkB receptor in primary cortical neurons, modulate markers of synaptic plasticity, and increase dendritic arborization, indicating its potential for treating various CNS disorders. nih.gov
| Compound | Target | Observed Effect | Potential Application |
|---|---|---|---|
| 8-hydroxy-3-aryl isocoumarin (Analogue 1) | TrkB Receptor | High-affinity agonist; activated endogenous TrkB in neurons; increased dendritic arborization. | CNS disorders |
These findings highlight that the isocoumarin scaffold can interact with significant CNS targets like the TrkB receptor, suggesting a basis for the therapeutic potential of this class of molecules in neurological and psychiatric diseases.
Immunomodulatory Action
Several isocoumarin and coumarin derivatives have been investigated for their effects on the immune system. mdpi.com These compounds have shown potential as anti-inflammatory and immunomodulatory agents through various mechanisms. mdpi.comresearchgate.net
One study synthesized a novel isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, and evaluated its effects in mice. nih.govscielo.br The results indicated that this compound could increase splenic phagocytosis and the frequency of lymphocytes, activities which are associated with immunomodulatory effects. nih.govscielo.br
In another investigation, dichloroisocoumarins isolated from a mangrove endophytic fungus demonstrated anti-inflammatory activity. mdpi.com Several of these compounds inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine macrophages. mdpi.com The structure-activity relationship suggested that a hydroxyl group at the C-6 position was more significant for anti-inflammatory activity than a methoxy (B1213986) group. mdpi.com Paepalantine, an isocoumarin isolated from Paepalanthus bromelioides, has also shown protective effects in experimental models of intestinal inflammation. researchgate.net
| Compound/Analogue | Assay/Model | Key Findings | Reference IC50/Activity |
|---|---|---|---|
| 3-hexyl-5,7-dimethoxy-isochromen-1-one | In vivo (mice) | Increased splenic phagocytosis and lymphocyte frequency. | N/A |
| Dichloroisocoumarin Analogue 1 | LPS-induced NO production in RAW 264.7 cells | Inhibited nitric oxide production. | IC50: 41.5 µM |
| Dichloroisocoumarin Analogue 2 | LPS-induced NO production in RAW 264.7 cells | Inhibited nitric oxide production. | IC50: 15.8 µM |
| Dichloroisocoumarin Analogue 5 | LPS-induced NO production in RAW 264.7 cells | Inhibited nitric oxide production. | IC50: 33.6 µM |
These studies collectively indicate that the isocoumarin scaffold is a promising framework for the development of new immunomodulatory and anti-inflammatory drugs. mdpi.comresearchgate.net
Antiviral Properties
The isocoumarin scaffold has been identified as a promising source of antiviral agents. ontosight.ai Various natural and synthetic isocoumarins have demonstrated inhibitory activity against different viruses in preclinical and in vitro studies.
Researchers have isolated isocoumarin derivatives from fungi and plants and tested their antiviral efficacy. From the endophytic fungus Aspergillus oryzae, two new isocoumarins, Oryzaein A and Oryzaein B, displayed moderate activity against the tobacco mosaic virus (TMV) at a concentration of 20 µM. nih.govresearchgate.net Similarly, Terrecoumarin A, isolated from the fungus P. oxalicum, also showed anti-TMV activity. rsc.org An isocoumarin derivative isolated from Strobilanthes cusia displayed anti-influenza virus activity in vitro. nih.gov Another study on an endophytic fungus, Phoma sp., led to the isolation of two compounds, including an isocoumarin derivative, that showed antiviral activity against influenza A virus (H1N1). researchgate.net
| Compound Name | Source | Virus Tested | Activity |
|---|---|---|---|
| Oryzaein A | Aspergillus oryzae | Tobacco Mosaic Virus (TMV) | 28.4% inhibition at 20 µM |
| Oryzaein B | Aspergillus oryzae | Tobacco Mosaic Virus (TMV) | 30.6% inhibition at 20 µM |
| Terrecoumarin A | P. oxalicum | Tobacco Mosaic Virus (TMV) | 25.4% inhibition rate |
| Strobilanthes A | Strobilanthes cusia | Influenza Virus | Activity observed in vitro |
| 7-hydroxy-3,5-dimethyl-isochromen-1-one | Phoma sp. | Influenza A (H1N1) | IC50: 20.98 ± 2.66 µg/mL |
These findings underscore the potential of isocoumarin derivatives as a source for the development of novel antiviral therapeutics.
Mechanistic Studies and Molecular Interactions
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of the 1H-isochromen-1-one core can be achieved through various modern organic chemistry strategies, with reaction mechanisms being a key focus of investigation to optimize yields and functional group tolerance.
One prominent metal-free approach involves a sequential O-acylation/intramolecular Wittig reaction. nih.gov A plausible mechanism for this transformation begins with the reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with a base, such as triethylamine (B128534) (NEt3), to form a conjugate base. This intermediate then undergoes O-acylation with an acyl chloride to generate an anhydride (B1165640). Subsequent deprotonation of the anhydride by a second equivalent of the base leads to the formation of a phosphorus ylide. The final step is an intramolecular Wittig reaction, where the ylide attacks the carbonyl group of the anhydride, leading to the formation of the isocoumarin (B1212949) ring and triphenylphosphine (B44618) oxide as a byproduct. This method is noted for its high functional group tolerance and excellent yields. nih.gov
Transition-metal catalysis provides another powerful avenue for isocoumarin synthesis. Rhodium-catalyzed oxidative coupling of aromatic carboxylic acids with internal alkynes has been developed as a highly step- and atom-economic route. researchgate.net Similarly, silver-catalyzed reactions of ortho-alkynylarylaldehydes can produce 4-(1H-isochromen-1-yl)isoquinoline derivatives. This process involves the self-reaction of the aldehyde to form an isochromene intermediate, which then undergoes further condensation. researchgate.net
A well-established strategy relies on the lateral lithiation of ortho-toluic acid derivatives. rsc.org The deprotonative metalation of the benzylic C-H group creates a stable dianion intermediate which can then react with various electrophilic acylating agents. Subsequent cyclization of the resulting keto-derivatives yields the desired isocoumarin structure. However, when using o-toluate esters, this method can be complicated by self-condensation. To circumvent this, a LiTMP-LiBr complex has been shown to facilitate a direct cross-ester coupling, yielding the isocoumarin without the formation of a carbonyl intermediate. rsc.org
Table 1: Overview of Synthetic Mechanisms for Isochromen-1-one Derivatives
| Synthetic Strategy | Key Intermediates | Catalyst/Reagent | Mechanistic Highlights | Reference(s) |
|---|---|---|---|---|
| O-acylation/Wittig Reaction | Phosphorus ylide, Anhydride | Triethylamine (NEt3) | Metal-free, intramolecular Wittig olefination. | nih.gov |
| Oxidative Coupling | Organometallic species | [CpRhI2]n/Cu(OAc)2 | C-H activation and annulation of carboxylic acids with alkynes. | researchgate.net |
| Dimerization/Condensation | Isochromene intermediate | AgBF4 | Silver-catalyzed self-reaction of ortho-alkynylarylaldehydes. | researchgate.net |
| Lateral Lithiation | Lithiated dianion | LDA, LiTMP-LiBr | Deprotonative metalation of a benzylic C-H group followed by acylation and lactonization. | rsc.org |
Investigation of Molecular Binding Mechanisms with Biological Targets
Derivatives of the 1H-isochromen-1-one scaffold have shown inhibitory activity against several important biological targets. The investigation of their binding mechanisms provides insight into the structure-activity relationships that govern their biological effects.
One notable target is the enzyme carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII. nih.govnih.gov Isocoumarin-chalcone hybrids have been synthesized and evaluated as inhibitors of these enzymes. These compounds were found to be effective inhibitors in the low micromolar to submicromolar range against CA IX and XII, while showing no significant inhibition of the off-target cytosolic isoforms hCA I and II. nih.gov The binding mechanism likely involves interactions between the isocoumarin core and key residues within the enzyme's active site, leading to selective inhibition.
Another area of investigation is the interaction of isocoumarin derivatives with cyclooxygenase (COX) enzymes. For instance, 3-phenyl-4-methyl-1H-isochromen-1-one has been reported to bind to COX enzymes, thereby inhibiting their activity and modulating inflammatory responses. The molecular structure, featuring a planar aromatic system, allows it to engage in π–π stacking interactions with aromatic residues in the active site of target proteins, which can enhance binding affinity. smolecule.com
Table 2: Biological Targets of Isochromen-1-one Derivatives
| Compound Class | Biological Target | Key Finding | Potential Application | Reference(s) |
|---|---|---|---|---|
| Isocoumarin-chalcone hybrids | Carbonic Anhydrase (CA) IX & XII | Selective inhibition of tumor-associated isoforms. | Anticancer agents | nih.gov |
| 3-Phenyl-4-methyl-1H-isochromen-1-one | Cyclooxygenase (COX) Enzymes | Inhibition of enzyme activity, likely via π–π interactions. | Anti-inflammatory agents | smolecule.com |
Conformational Analysis and Pharmacophoric Models
Understanding the three-dimensional structure and conformational preferences of 4-methyl-1H-isochromen-1-one derivatives is essential for designing molecules with optimal interactions with biological targets. Conformational analysis and pharmacophore modeling are key computational tools used for this purpose.
Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule. uniroma1.itslideshare.net For semi-rigid structures like isochromans, which are closely related to isochromenones, conformational studies using 1H NMR spectrometry and theoretical calculations have been performed to determine the spatial relationship of key functional groups. nih.gov This analysis helps in understanding how these molecules fit into the binding sites of receptors.
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. uniroma1.it The process of creating a pharmacophore model typically involves several steps:
Selection of Ligands: A diverse set of molecules with known biological activity (both active and inactive) is chosen as a training set. uniroma1.it
Conformational Search: A range of possible low-energy conformations for each molecule is generated. uniroma1.itslideshare.net
Molecular Superimposition: The conformations of the active molecules are superimposed to identify common chemical features and their spatial arrangement. uniroma1.it
Abstraction and Validation: The common features are abstracted into a pharmacophoric hypothesis, which is then validated by its ability to predict the activity of a separate test set of compounds. uniroma1.itbiointerfaceresearch.com
For isocoumarin derivatives, a pharmacophore model would define the ideal arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific target, such as the active site of carbonic anhydrase or cyclooxygenase. nih.govbiointerfaceresearch.com
Table 3: General Steps in Pharmacophore Model Development
| Step | Description | Purpose |
|---|---|---|
| 1. Ligand Selection | Choosing a structurally diverse set of active and inactive compounds. | To build a model that can discriminate between active and inactive molecules. |
| 2. Conformational Analysis | Generating a set of low-energy 3D conformations for each ligand. | To identify the likely bioactive conformation. |
| 3. Feature Superimposition | Aligning the conformations of active molecules to find common features. | To determine the spatial arrangement of key interaction points. |
| 4. Model Abstraction | Creating an abstract model of the essential steric and electronic features. | To generate a hypothesis of the necessary features for biological activity. |
| 5. Model Validation | Testing the model's ability to predict the activity of an external set of compounds. | To ensure the model is robust and has predictive power. |
Intramolecular Charge Transfer Phenomena and Fluorescence Quenching
The photophysical properties of isocoumarin derivatives are of significant interest, particularly their fluorescence. Many of these compounds exhibit fluorescence, which can be modulated by structural modifications and their molecular environment. nih.gov
A key phenomenon influencing the fluorescence of certain derivatives is intramolecular charge transfer (ICT). researchgate.net ICT occurs in molecules that contain both an electron-donating group (donor) and an electron-accepting group (acceptor) linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state. This process can significantly affect the emission properties of the molecule. rsc.orgmdpi.com
In the specific case of 3-phenyl-4-methyl-1H-isochromen-1-one, its coordination to an organometallic moiety, such as the pentamethylcyclopentadienyl iridium (Cp*Ir) fragment, leads to significant fluorescence quenching. researchgate.netresearchgate.net Experimental data and DFT calculations have shown that this quenching is a direct result of intramolecular charge transfer from the isocoumarin ligand (the donor) to the iridium center (the acceptor). researchgate.net This property makes such complexes interesting for applications in sensing and photoredox catalysis. The efficiency of ICT and the resulting fluorescence quenching are highly dependent on the electronic nature of the substituents on the isocoumarin core and the polarity of the solvent. mdpi.comunimi.it
Table 4: Photophysical Characteristics of a this compound Derivative
| System | Phenomenon | Mechanism | Consequence | Reference(s) |
|---|---|---|---|---|
| 3-phenyl-4-methyl-1H-isochromen-1-one coordinated to a Cp*Ir-moiety | Fluorescence Quenching | Intramolecular Charge Transfer (ICT) | The excited state energy is dissipated non-radiatively through charge transfer from the ligand to the metal center. | researchgate.netresearchgate.net |
| Various 3-substituted isocoumarins | Photoluminescence | π-π* transitions | Emission in the visible spectrum with large Stokes shifts, suitable for fluorescent material applications. | nih.gov |
Structure Activity Relationship Sar Studies
Positional and Substituent Effects on Biological Activities
The biological efficacy of derivatives of 4-methyl-1H-isochromen-1-one is profoundly influenced by the nature and position of various substituents on the isocoumarin (B1212949) core. Research has demonstrated that even minor alterations can lead to significant changes in activity, highlighting the importance of a detailed SAR understanding.
A study on isocoumarins incorporating chalcone (B49325) moieties at the 3-position of the this compound scaffold revealed interesting SAR insights for their activity as carbonic anhydrase inhibitors. nih.gov The introduction of different substituents on the phenyl ring of the chalcone moiety led to a range of inhibitory activities. For instance, a methoxy (B1213986) group at the para-position of the phenyl ring resulted in a potent inhibitor, while a chloro-substituent at the same position also conferred significant activity. nih.gov The presence of an isopropyl group at the para-position was also found to be favorable for the inhibitory action. nih.gov
In a series of 3-phenyl-1H-isochromen-1-one analogues, the introduction of electron-donating groups at specific sites was analyzed. The study highlighted that substitutions on the phenyl ring at C-3, such as chloro, bromo, methoxy, methyl, and fluoro groups, had a discernible impact on their antioxidant and antiplatelet activities. researchgate.net This underscores the electronic and steric effects of substituents on the biological response.
The following table summarizes the effects of various substituents on the biological activities of this compound derivatives based on available research findings.
Scaffold Modification Impact on Efficacy and Selectivity
Beyond simple substitutions, modifications of the core 1H-isochromen-1-one scaffold are a key strategy to enhance efficacy and selectivity, as well as to explore new chemical spaces. This approach, often referred to as scaffold hopping, can lead to the discovery of novel chemotypes with improved pharmacological properties. nih.govnih.govrsc.org
One notable example of scaffold modification involves the synthesis of novel β-lactam and thiazolidinone compounds derived from this compound. iscience.inthesciencein.org In this work, the isocoumarin was reacted with 1,1'-biphenyl-4,4'-diamine, and the resulting intermediate was further cyclized to yield β-lactam and thiazolidinone derivatives. These modifications resulted in compounds with promising in-vitro antimicrobial activity against various bacterial strains, demonstrating that the isocoumarin scaffold can be effectively utilized as a starting point for generating structurally diverse and biologically active molecules. iscience.inthesciencein.org
Another approach to scaffold modification is the fusion of the isochromenone ring with other heterocyclic systems. For example, the synthesis of isocoumarins incorporating a pyrazole (B372694) moiety has been reported. nih.gov Specifically, 3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives were synthesized and evaluated. nih.gov This hybridization of scaffolds can lead to compounds with unique pharmacological profiles, potentially targeting multiple biological pathways or exhibiting enhanced selectivity for a specific target.
The impact of these modifications on efficacy and selectivity can be summarized as follows:
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. annamalaiuniversity.ac.innih.govacademicjournals.org This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological response. mdpi.com
While specific QSAR studies focusing exclusively on a broad range of this compound derivatives are not extensively reported in the literature, the principles of QSAR are directly applicable to this class of compounds. A typical QSAR study involves several key steps:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume). nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity. annamalaiuniversity.ac.in
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. mdpi.com
For instance, a 2D-QSAR model could be developed to predict the antibacterial activity of the β-lactam and thiazolidinone derivatives of this compound. The model might reveal that specific topological or electronic descriptors are crucial for activity, guiding the design of more potent analogues.
Similarly, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to understand the steric and electrostatic field requirements for the binding of these derivatives to their biological target. Such studies would provide a three-dimensional map highlighting regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity.
The general workflow for a QSAR study on this compound derivatives is outlined in the table below.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrti.org This method is widely used for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov For derivatives of the 4-methyl-1H-isochromen-1-one scaffold, docking studies have been employed to identify potential biological targets and elucidate binding interactions.
Research has shown that isocoumarin (B1212949) derivatives can be evaluated for various biological activities using docking simulations. For instance, in a study on 3-phenyl-1H-isochromen-1-one analogues, molecular docking was used to explore their potential as antioxidant agents by studying their interaction with a specific antioxidant target protein (PDB ID: 3MNG). researchgate.net Similarly, isochromen-1-one derivatives have been assessed as potential inhibitors of the COX-1 receptor, a key enzyme in inflammation. researchgate.net Docking studies of a synthesized isochromen-1-one derivative showed a strong binding affinity to the COX-1 receptor with a docking score of -8.2, indicating a stable interaction. researchgate.net These studies suggest that the this compound core can be effectively accommodated within the binding sites of various enzymes, making it a versatile scaffold for targeting different diseases. The development of reverse molecular docking technology further enhances the capability to predict drug targets and understand the molecular mechanisms involved. ijrti.org
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Isochromen-1-one analogue | COX-1 Receptor | -8.2 | Strong binding affinity and lipophilic interactions. researchgate.net |
| 3-Phenyl-1H-isochromen-1-one analogues | Antioxidant Target (PDB: 3MNG) | - | Used to validate wet lab antioxidant activity results. researchgate.net |
| Chalcone-isocoumarin hybrids | Carbonic Anhydrases (CAs) | - | Investigated as potential CA inhibitors. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are valuable for understanding the structural and electronic properties of molecules, such as orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are crucial for predicting chemical reactivity. mdpi.comresearchgate.net
For compounds related to this compound, DFT calculations at the B3LYP/6-311G level of theory have been used to study their stability and reactivity. researchgate.net Such studies involve the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net MEP maps are also generated to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with biological receptors. mdpi.comnih.gov For example, DFT studies on related heterocyclic systems reveal how substituents on the core ring system can alter the electronic distribution and, consequently, the molecule's reactivity and interaction profile. researchgate.net The combination of DFT with a modified Poisson-Boltzmann theory provides a robust method for electronic structure calculations at liquid-solid interfaces, which is relevant for understanding interactions in a biological medium. aps.org
| Parameter | Significance | Typical Findings in Related Systems |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | Calculated to determine regions susceptible to electrophilic attack. researchgate.net |
| LUMO Energy | Indicates electron-accepting ability. | Calculated to determine regions susceptible to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. | A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies positive (electrophilic) and negative (nucleophilic) regions. nih.gov |
Prediction of Molecular Properties for Bioavailability and Drug-Likeness
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in early-phase drug discovery. biotechnologia-journal.org These predictions help to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jpionline.orgijpsonline.com
Other important parameters include the topological polar surface area (TPSA) and the number of rotatable bonds, which are predictors of oral bioavailability. nih.gov Compounds with 10 or fewer rotatable bonds and a TPSA of 140 Ų or less are considered to have a high probability of good oral bioavailability. nih.gov Software tools are commonly used to calculate these properties for novel compounds. thesciencein.orgbioflux.com.ro For this compound, these predictive models can assess its potential as an orally available drug candidate.
| Property | Predicted Value* | Drug-Likeness Guideline | Adherence |
|---|---|---|---|
| Molecular Weight (MW) | 160.17 g/mol | < 500 g/mol (Lipinski) | Yes |
| LogP (Lipophilicity) | 2.19 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 (Lipinski) | Yes |
| Lipinski's Rule of Five Violations | 0 | ≤ 1 | Yes |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | ≤ 140 Ų (Veber) | Yes |
| Number of Rotatable Bonds | 1 | ≤ 10 (Veber) | Yes |
Note: Predicted values are computationally generated based on the structure of this compound and may vary slightly between different prediction software.
Ligand-Based and Structure-Based Drug Design Principles
Computational drug design strategies are broadly categorized as either structure-based or ligand-based. nih.gov
Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target is known. nih.gov This approach, which includes molecular docking (as discussed in section 7.1), involves designing ligands that can fit the target's binding site with high affinity and selectivity. nih.govoptibrium.com The docking simulations of this compound derivatives against targets like COX-1 and carbonic anhydrases are prime examples of SBDD, where knowledge of the protein structure guides the design of potential inhibitors. researchgate.netnih.gov
Ligand-Based Drug Design (LBDD) is applied when the structure of the target is unknown, relying instead on the knowledge of molecules that are known to be active. nih.govgardp.org LBDD methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, aim to identify the key chemical features (a pharmacophore) responsible for biological activity. gardp.org A library of this compound analogues with measured biological activities could be used to develop a QSAR model. researchgate.net This model would correlate chemical structures with their activities, enabling the prediction of potency for new, unsynthesized derivatives and guiding the optimization of lead compounds. nih.gov Integrating both SBDD and LBDD approaches can enhance the efficiency and reliability of the drug design process. nih.govmdpi.com
Natural Product Discovery and Biosynthetic Pathways
Isolation and Characterization of Isochromen-1-one Derivatives from Natural Sources
The exploration of diverse ecosystems has led to the isolation and identification of numerous isochromen-1-one derivatives. These discoveries highlight the structural variety within this compound class, which arises from different substitution patterns on the core heterocyclic ring.
Fungi, especially endophytic and soil-dwelling species, are prolific producers of isocoumarins. mdpi.comresearchgate.net Chemical investigations into various fungal species have yielded a rich diversity of these compounds.
Xylaria badia : The fungus Xylaria badia has been identified as a source of isocoumarin (B1212949) derivatives. From its static cultures, researchers have isolated and characterized R-mellein, which is chemically known as 8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one. elixirpublishers.comresearchgate.net The isolation was achieved through solvent extraction of the culture medium, followed by chromatographic separation to yield the pure compound. elixirpublishers.comresearchgate.net
Phyllosticta capitalensis : An endophytic fungus, Phyllosticta capitalensis, isolated from the mangrove species Bruguiera sexangula, has been shown to produce polyketides, including a specific isochromen-1-one derivative. nih.govresearchgate.netinformahealthcare.com Chemical analysis of the fungal extract led to the identification of 6,8-dihydroxy-5-methoxy-3-methyl-1H-isochromen-1-one. nih.govinformahealthcare.comresearchgate.net The structure of this compound was determined through comprehensive spectroscopic analysis. nih.govinformahealthcare.com
Microdochium bolleyi : This endophytic fungus, isolated from the herbaceous plant Fagonia cretica, is another significant source of bioactive isocoumarins. researchgate.netresearchgate.net Studies have led to the isolation of several derivatives, including monocerin (B1214890) and its 12-oxo epimers. researchgate.netresearchgate.net These compounds have been characterized using detailed spectroscopic methods. researchgate.net
| Fungal Source | Isolated Isochromen-1-one Derivative | Reference |
| Xylaria badia | 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one (R-mellein) | elixirpublishers.comresearchgate.net |
| Phyllosticta capitalensis | 6,8-dihydroxy-5-methoxy-3-methyl-1H-isochromen-1-one | nih.govinformahealthcare.comresearchgate.net |
| Microdochium bolleyi | Monocerin and its derivatives | researchgate.netresearchgate.net |
While fungi are a major source, certain plant species also produce isochromen-1-one derivatives.
Tessmannia densiflora : The stem and root bark of this plant have yielded isocoumarin compounds. eurjchem.comresearchgate.net Specifically, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one and its chlorinated analog, 7-chloro-8-hydroxy-6-methoxy-3-pentyl-isochromen-1-one, have been isolated and identified from this plant. eurjchem.comresearchgate.netnaturalproducts.net
| Plant Source | Isolated Isochromen-1-one Derivative | Reference |
| Tessmannia densiflora | 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | eurjchem.comresearchgate.net |
| Tessmannia densiflora | 7-chloro-8-hydroxy-6-methoxy-3-pentyl-isochromen-1-one | naturalproducts.net |
Biosynthetic Pathways (e.g., Polyketide Synthase Pathway)
The structural backbone of isocoumarins is biosynthesized through the polyketide synthase (PKS) pathway. mdpi.comrsc.orgresearchgate.net This pathway is a fundamental route for the production of a vast array of natural products in fungi, bacteria, and plants. The biosynthesis of the isocoumarin core typically begins with the condensation of acetyl-CoA and several molecules of malonyl-CoA, a process catalyzed by a type of enzyme known as a non-reducing polyketide synthase (NR-PKS). rsc.orgresearchgate.net
The PKS enzyme machinery consists of several domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work iteratively to assemble the polyketide chain. rsc.orgnih.gov For isocoumarins, a product template (PT) domain and a thioesterase (TE) or claisen-type cyclase (CLC) domain are crucial for catalyzing the specific cyclization and release of the aromatic ring structure. mdpi.comrsc.org Modifications such as hydroxylation, methylation, and chlorination are introduced by tailoring enzymes after the formation of the initial polyketide chain, leading to the vast diversity of naturally occurring isocoumarin derivatives. mdpi.com For instance, the biosynthesis of 6,8-dihydroxy-3-(2-oxopropyl)-1H-isochromen-1-one from the PKS pathway can be followed by O-methylation and chlorination to yield more complex derivatives. mdpi.com
Natural Product Inspired Design of Synthetic Analogues
The discovery of naturally occurring isocoumarins with interesting biological properties has prompted chemists to design and synthesize analogues. matilda.scienceresearchgate.net This approach, often termed natural product-inspired synthesis, aims to create novel molecules with potentially enhanced or new activities by modifying the natural product scaffold. matilda.sciencersc.org
A notable example is the development of 3-phenyl-1H-isochromen-1-one analogues. matilda.scienceresearchgate.net Inspired by the isocoumarin skeleton found in nature, researchers have synthesized a series of these compounds to explore their potential as antioxidant and antiplatelet agents. matilda.scienceresearchgate.netingentaconnect.com The design rationalized that the 3-phenyl-1H-isochromen-1-one framework could serve as a privileged scaffold for these biological activities. matilda.science Subsequent synthesis and in vitro evaluation of these analogues have led to the identification of compounds with potent activities, demonstrating the success of this design strategy. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Isochromen-1-one Synthesis
The efficient and selective synthesis of the isochromen-1-one core is paramount for drug discovery and development. While classical methods exist, recent research has focused on developing more advanced and practical catalytic systems. beilstein-journals.org Transition-metal-catalyzed C-H activation has become a particularly attractive strategy. beilstein-journals.org
Recent breakthroughs include the use of various metal catalysts that offer unique advantages in terms of yield, selectivity, and reaction conditions. Rhodium (Rh) catalysts, for instance, have been successfully used for the C–H activation/annulation of enaminones with iodonium (B1229267) ylides to construct the isocoumarin (B1212949) skeleton in high yields. beilstein-journals.org Iron (Fe) catalysts, specifically FeCl₃, have enabled a regioselective and rapid synthesis of isocoumarins bearing a 3-oxoalkyl group at the C-4 position. nih.gov Other notable developments involve zinc triflate (Zn(OTf)₂), which catalyzes a tandem intramolecular cyclization, and silver triflate (AgOTf) used in combination with p-toluenesulfonic acid (p-TSA) for the cyclization of 2-alkynyl benzoic esters. unimi.it
Furthermore, greener and more sustainable approaches are being explored. This includes the use of reusable solid acid catalysts like silica (B1680970) sulfuric acid (SSA) for solvent-free synthesis beilstein-journals.org and protocols using Oxone, a green oxidant, to promote the cyclization of 2-alkynylaryl esters. mdpi.comacs.org These innovative catalytic systems are crucial for efficiently generating diverse libraries of 4-methyl-1H-isochromen-1-one analogues for further study.
Table 1: Overview of Modern Catalytic Systems for Isochromen-1-one Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Rhodium(III) Complexes | C–H Activation/Annulation | High efficiency, good functional group tolerance. | beilstein-journals.org |
| Iron(III) Chloride (FeCl₃) | Regioselective Cyclization | Fast reaction times, good yields for specific substitutions. | nih.gov |
| Zinc Triflate (Zn(OTf)₂) | Tandem Intramolecular Cyclization | One-pot synthesis from simple starting materials. | |
| Silver Triflate (AgOTf)/p-TSA | Co-catalyzed Cyclization | Effective for 2-alkynyl benzoic ester derivatives. | unimi.it |
| Silica Sulfuric Acid (SSA) | Solid-Phase Synthesis | Reusable catalyst, solvent-free conditions, green chemistry. | beilstein-journals.org |
| Oxone/Diorganyl Diselenides | Electrophilic Cyclization | Green oxidant, mild conditions, ultrasound-assisted. | mdpi.comacs.org |
Exploration of Undiscovered Biological Targets for Isochromen-1-one Analogues
Isocoumarins are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. rsc.org A key future direction is the identification of the specific molecular targets through which this compound and its derivatives exert these effects.
Recent studies have begun to illuminate these pathways. For example, certain synthetic isocoumarins have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation, with one derivative showing promise in an animal model of arthritis. nih.gov In the realm of antibacterial research, isocoumarin analogues have been designed to inhibit UDP-N-acetylmuramate-L-alanine ligase, an enzyme critical for building the bacterial cell wall. rsc.orgresearchgate.netrsc.org More recently, isocoumarin-chalcone hybrids were found to selectively inhibit tumor-associated carbonic anhydrase isoforms hCA IX and XII, which are validated anticancer targets. nih.gov Other research has demonstrated the antiproliferative effects of isochromen-1-ones on human cancer cell lines. tandfonline.com
The broad bioactivity of the isocoumarin class suggests that many more molecular targets remain to be discovered. nih.govunileon.es Future research will likely focus on target deconvolution studies, using techniques such as affinity chromatography, chemical proteomics, and genetic screening to pinpoint the protein partners of this compound analogues. This will be essential for understanding their mechanism of action and for the rational design of next-generation therapeutic agents.
Table 2: Known and Investigated Biological Targets for Isochromen-1-one Analogues
| Biological Target | Associated Disease/Process | Therapeutic Potential | Reference |
|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | Inflammation | Anti-inflammatory (e.g., for arthritis) | nih.gov |
| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Bacterial Peptidoglycan Synthesis | Antibacterial | rsc.orgresearchgate.net |
| Carbonic Anhydrase (hCA IX & XII) | Cancer | Anticancer | nih.gov |
| General Cell Proliferation Pathways | Cancer | Antiproliferative | tandfonline.com |
Advanced Computational Modeling for Lead Optimization and Mechanistic Insights
Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the isochromen-1-one class is a burgeoning field. nih.gov Advanced computational modeling, including molecular docking and Density Functional Theory (DFT) calculations, offers powerful methods for accelerating lead optimization and understanding reaction mechanisms.
Molecular docking studies have been employed to predict the binding modes and affinities of isocoumarin analogues within the active sites of their protein targets. rsc.orgrsc.org For instance, in silico docking was used to investigate how novel isocoumarins bind to UDP-N-acetylmuramate-L-alanine ligase, providing a structural basis for their observed antimicrobial activity. rsc.orgresearchgate.net Such studies are crucial for structure-activity relationship (SAR) analysis and for rationally designing modifications to the this compound scaffold to enhance potency and selectivity.
Beyond ligand-protein interactions, computational methods are used to elucidate the mechanisms of the chemical reactions that produce these compounds. DFT calculations have been performed to understand the intricacies of copper-catalyzed acs.org and rhodium-catalyzed researchgate.net synthetic routes to isocoumarins. These theoretical studies provide deep mechanistic insights that can guide the development of more efficient and novel synthetic protocols. acs.orgresearchgate.net As computational power and algorithmic accuracy continue to improve, these in silico methods will play an increasingly central role in predicting the biological activity of new analogues and in refining the synthetic pathways to access them. mdpi.com
Integration of Omics Data in Mechanistic Understanding
The integration of large-scale "omics" datasets (such as metabolomics, proteomics, and genomics) offers a systems-level perspective on the biological effects of small molecules. For the isocoumarin class, this represents a powerful future avenue for mechanistic discovery.
A prime example of this approach is the use of NMR-based metabolomics to guide the analysis of isocoumarin production by Streptomyces species. nih.govpacb.comscilit.com In these studies, researchers tracked the metabolic profile of the microorganisms over time to determine the optimal conditions for producing bioactive compounds. researchgate.net By correlating changes in the metabolome with observed antibiotic activity, they could identify the specific isocoumarin derivatives responsible for the effect without the need for extensive fractionation and testing. nih.govresearchgate.net
This strategy holds immense promise for studying this compound. By treating cells or organisms with this compound and subsequently analyzing changes in their proteome or metabolome, researchers can generate hypotheses about its mechanism of action and identify potential biomarkers of its activity. For example, observing the upregulation of specific proteins (proteomics) or the accumulation of certain metabolites (metabolomics) following treatment could reveal the cellular pathways perturbed by the compound. This holistic, data-rich approach will be critical for moving beyond a single-target view and achieving a comprehensive understanding of the biological role of this compound and its analogues.
Q & A
Q. How can computational modeling complement experimental studies of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA gyrase or fungal CYP51. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories . QSAR models prioritize derivatives with optimal logP (2–4) and polar surface area (<140 Ų) for further synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
